molecular formula C19H26O3 B1198214 6beta-Hydroxyandrostenedione CAS No. 63-00-3

6beta-Hydroxyandrostenedione

Cat. No.: B1198214
CAS No.: 63-00-3
M. Wt: 302.4 g/mol
InChI Key: WVAMBAWFDOYFOD-DQXCSHPPSA-N
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Description

6beta-Hydroxyandrostenedione is a steroidal compound that belongs to the class of androstane derivatives. It is characterized by the presence of a hydroxyl group at the 6-beta position of the androstane skeleton. This compound is known for its role in various biological processes and has been studied for its potential therapeutic applications.

Mechanism of Action

Target of Action

6beta-Hydroxyandrostenedione (6β-OHT) is a metabolite of testosterone generated by the enzyme Cytochrome P450 1B1 (CYP1B1) . It primarily targets the androgen receptor, contributing to the effects of angiotensin II (Ang II), a hormone that regulates blood pressure .

Mode of Action

6β-OHT interacts with its targets, leading to increased vascular reactivity, endothelial dysfunction, vascular hypertrophy, and reactive oxygen species production associated with Ang II-induced hypertension . The effect of 6β-OHT in mediating Ang II-induced hypertension and associated hypertrophy is dependent on the androgen receptor .

Biochemical Pathways

6β-OHT is produced via the canonical androgen production pathway . It is a metabolite of testosterone, which is converted by multiple enzymes to produce active androgens . Disruption to androgen production can result in disorders of sexual development .

Pharmacokinetics

It is known that 6β-oht contributes to the development of ang ii-induced hypertension and associated cardiovascular pathophysiology . It is also known that the effect of 6β-OHT in mediating Ang II-induced hypertension and associated hypertrophy is dependent on the androgen receptor .

Result of Action

The main findings of studies on 6β-OHT are that it contributes to the effects of Ang II to increase vascular reactivity to phenylephrine and endothelin-1, endothelial dysfunction, vascular hypertrophy, vascular fibrosis, and oxidative stress . These effects were minimized in the aorta of Cyp1b1−/− or castrated Cyp1b1+/+ and Cyp1b1−/− mice and restored by treatment with 6β-OHT .

Action Environment

The action environment of 6β-OHT is primarily the vascular system, where it contributes to vascular changes in Ang II-induced hypertension in male mice

Biochemical Analysis

Biochemical Properties

6beta-Hydroxyandrostenedione plays a crucial role in biochemical reactions, particularly in the metabolism of steroid hormones. It interacts with several enzymes, including cytochrome P450 enzymes such as CYP1B1, which hydroxylate androstenedione to produce this compound . This interaction is essential for the regulation of androgen and estrogen levels in the body. Additionally, this compound can be further metabolized by other enzymes, contributing to the complex network of steroid hormone biosynthesis and degradation.

Cellular Effects

This compound has been shown to influence various cellular processes. In vascular cells, it contributes to increased vascular reactivity, endothelial dysfunction, and vascular hypertrophy . These effects are mediated through its interaction with the androgen receptor and its role in the production of reactive oxygen species. In neuronal cells, this compound can impact cell viability and oxidative stress responses, highlighting its potential neuroprotective and neurotoxic outcomes depending on the cellular environment .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the androgen receptor, influencing gene expression and cellular responses . This binding can lead to the activation or inhibition of specific genes involved in cell growth, differentiation, and metabolism. Additionally, this compound can modulate enzyme activity, either by acting as a substrate or inhibitor, thereby affecting the overall metabolic flux within cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, the compound’s stability in serum samples can affect the accuracy of biochemical assays . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce changes in cellular metabolism and function, which are crucial for understanding its therapeutic and toxicological profiles.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it may exhibit beneficial effects, such as modulating hormone levels and improving metabolic functions. At high doses, it can lead to adverse effects, including toxicity and disruption of normal cellular processes . These dose-dependent effects are critical for determining the therapeutic window and safety profile of this compound in clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to steroid hormone biosynthesis and degradation. It is synthesized from androstenedione through the action of cytochrome P450 enzymes and can be further metabolized into other steroid derivatives . These metabolic pathways are essential for maintaining the balance of androgens and estrogens in the body and play a significant role in various physiological processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, sex hormone-binding globulin and albumin can transport this compound in the bloodstream, facilitating its distribution to target tissues . Within cells, this compound can interact with intracellular transporters, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . These modifications can direct this compound to specific organelles, where it can exert its effects on cellular metabolism and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6beta-Hydroxyandrostenedione typically involves the hydroxylation of androstenedione. This can be achieved through various chemical and enzymatic methods. One common approach is the use of cytochrome P450 enzymes, which catalyze the hydroxylation reaction under specific conditions. The reaction conditions often include the presence of cofactors such as NADPH and oxygen, and the reaction is carried out at controlled temperatures and pH levels .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale biotransformation processes using microbial cultures. These processes are optimized for high yield and purity, and they often employ genetically engineered microorganisms that express the necessary enzymes for hydroxylation .

Chemical Reactions Analysis

Types of Reactions: 6beta-Hydroxyandrostenedione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 6beta-Hydroxyandrostenedione is unique due to its specific hydroxylation at the 6-beta position, which imparts distinct chemical and biological properties. This hydroxylation pattern differentiates it from other hydroxylated androstane derivatives and contributes to its specific physiological effects .

Properties

IUPAC Name

(6R,8R,9S,10R,13S,14S)-6-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16,21H,3-8,10H2,1-2H3/t12-,13-,14-,16+,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVAMBAWFDOYFOD-DQXCSHPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)CCC34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@H](C4=CC(=O)CC[C@]34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70978883
Record name 6beta-Hydroxy-4-androstene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70978883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63-00-3
Record name 6β-Hydroxyandrostenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxy-4-androstene-3,17-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6beta-Hydroxy-4-androstene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70978883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6.BETA.-HYDROXYANDROSTENEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E9225W0A9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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